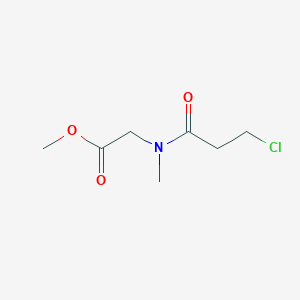![molecular formula C10H4ClF6N3O B1460476 (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime CAS No. 1823194-74-6](/img/structure/B1460476.png)
(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime
Overview
Description
(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime is a useful research compound. Its molecular formula is C10H4ClF6N3O and its molecular weight is 331.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glucagon-like Peptide 1 Receptor Agonists
A novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives was identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This compound demonstrated effects in increasing GLP-1 secretion and thereby enhancing glucose responsiveness in vitro and pharmacology analyses. These molecules are selective GLP-1R agonists with potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2010; Gong, Cheon, Lee, & Kang, 2011).
Synthetic Methodologies
Research into the regioselective synthesis and functionalization of imidazo[1,2-a]pyridines has been significant, with methods developed for electrophilic fluorination and trifluoromethylation. These methodologies allow for the synthesis of substituted imidazo[1,2-a]pyridines, contributing to the versatility of this scaffold in medicinal chemistry. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been described, offering moderate to good yields (Liu, Gao, Gu, Shen, & Sun, 2015).
Crystal Structure Analysis
The crystal structure of related compounds, such as 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, has been solved, providing insights into the molecular configurations and potential interactions of these compounds. Such structural analyses are crucial for the design of new molecules with desired biological activities (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
properties
IUPAC Name |
N-[1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoroethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF6N3O/c11-5-1-4(9(12,13)14)3-20-6(2-18-8(5)20)7(19-21)10(15,16)17/h1-3,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFEROXYXOLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=NO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)





![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)

